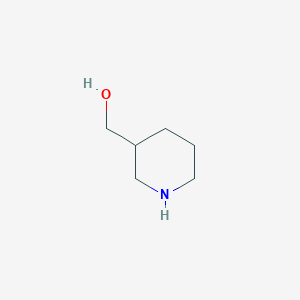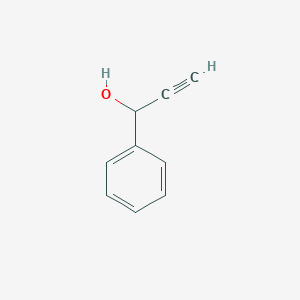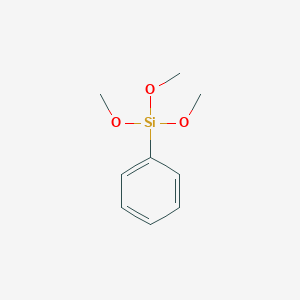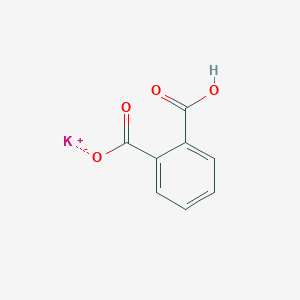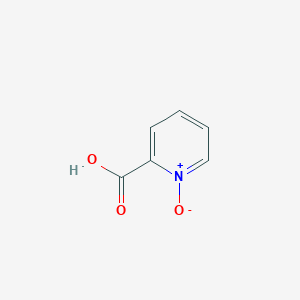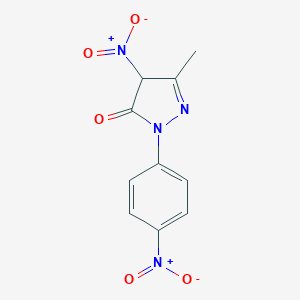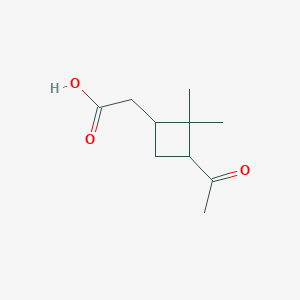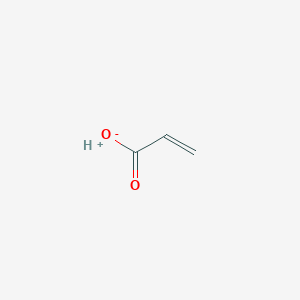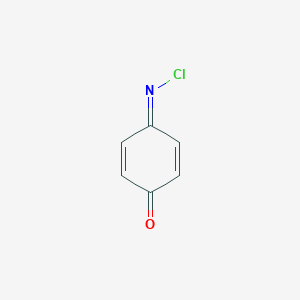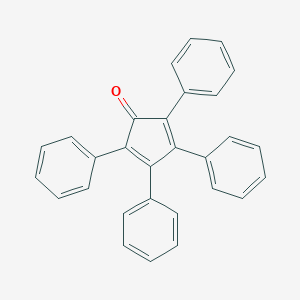
Tetraphenylcyclopentadienone
Übersicht
Beschreibung
Tetraphenylcyclopentadienone is an organic compound with the formula (C6H5)4C4CO . It is a dark purple to black crystalline solid that is soluble in organic solvents . It is an easily made building block for many organic and organometallic compounds .
Synthesis Analysis
Tetraphenylcyclopentadienone can be synthesized by a double aldol condensation involving benzil and dibenzyl ketone in the presence of a basic catalyst . The synthesis involves a multi-step process starting from benzaldehyde, which includes the Benzoin Condensation, the oxidation and reduction of Benzoin, and finally the formation of Tetraphenylcyclopentadienone .Molecular Structure Analysis
The C5O core of the molecule is planar and conjugated, but the bonds have a definite alternating single- and double-bond nature . The phenyl groups of tetraphenylcyclopentadienone adopt a “propeller” shape in its 3D conformation . The four phenyl rings are rotated out of the plane of the central ring because of steric repulsion with each other .Chemical Reactions Analysis
The central ring can act as a diene in Diels–Alder reactions with various dienophiles . For example, reaction with benzyne leads to 1,2,3,4-tetraphenylnaphthalene and reaction with diphenylacetylene leads to hexaphenylbenzene .Physical And Chemical Properties Analysis
Tetraphenylcyclopentadienone has a molar mass of 384.478 g·mol−1 . It appears as a black solid with a melting point of 219 to 220 °C . It is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Application in Optoelectronic Devices
Specific Scientific Field
This application falls under the field of Optoelectronics .
Summary of the Application
Tetraphenylcyclopentadienone and its derivatives have been extensively studied as dynamic components in optoelectronic devices . They can be used in light-emitting diodes and field-effect transistors .
Methods of Application or Experimental Procedures
A proficient and quick approach has been developed for the synthesis of tetraphenylcyclopentadienone and its derivatives from the condensation of 1,3-diarylpropan-2-ones, and benzil using sodium ethoxide as a base .
Results or Outcomes
Using the developed protocol, a series of 2,5-diaryl-3,4-diphenylcyclopentadienones have been prepared in high yields (up to 95%) . These might have the potential to show high luminous efficiency, good thermal stability, and could be fabricated into organic light-emitting diodes .
Application in Asymmetric Catalysis and Liquid Crystalline Materials
Specific Scientific Field
This application falls under the field of Material Science and Catalysis .
Summary of the Application
Studies of Tetraphenylcyclopentadienone and its derivatives have led to their application in asymmetric catalysis , liquid crystalline materials , molecular devices, and organic light-emitting diodes .
Methods of Application or Experimental Procedures
The synthetic strategies towards tetraphenylene derivatives are comprehensively summarized . Recent advances in the functionalized tetraphenylene skeleton for research into their structurally unique properties are described together with their potential applications .
Results or Outcomes
With this geometric rigidity, studies of Tetraphenylcyclopentadienone and its derivatives have led to their application in asymmetric catalysis, liquid crystalline materials, molecular devices, organic light-emitting diodes and others .
Application in Aromatization of Porphyrin Structures
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Tetraphenylcyclopentadienone can provide an effective alternative to DDQ in the aromatization of parts of porphyrin structures .
Methods of Application or Experimental Procedures
The aromatization process involves the use of Tetraphenylcyclopentadienone as a catalyst .
Results or Outcomes
The use of Tetraphenylcyclopentadienone in this process can lead to more efficient aromatization of porphyrin structures .
Application in Ligand in Organometallic Chemistry
Specific Scientific Field
This application falls under the field of Organometallic Chemistry .
Summary of the Application
Tetraphenylcyclopentadienone and its derivatives are a well-studied class of ligands in organometallic chemistry . The Shvo catalyst, useful for certain hydrogenations, is derived from tetraphenylcyclopentadienone .
Methods of Application or Experimental Procedures
The Shvo catalyst is synthesized using Tetraphenylcyclopentadienone as a precursor .
Results or Outcomes
The Shvo catalyst has been found to be useful for certain hydrogenations .
Application in Capturing Fine Active Pharmaceuticals and Food Ingredients
Specific Scientific Field
This application falls under the field of Pharmaceutical and Food Science .
Summary of the Application
Tetraphenylcyclopentadienone is used as an efficient cyclone system or in re-circulation systems for the capturing of fine active pharmaceuticals and food ingredients .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available resources .
Results or Outcomes
The use of Tetraphenylcyclopentadienone in this process can lead to the efficient capturing of fine active pharmaceuticals and food ingredients .
Application in Quantum Tools for IR Spectra Interpretation
Specific Scientific Field
This application falls under the field of Quantum Chemistry .
Summary of the Application
Tetraphenylcyclopentadienone is used in quantum tools for the interpretation of infrared (IR) spectra .
Results or Outcomes
The use of Tetraphenylcyclopentadienone in this process can lead to the effective interpretation of infrared (IR) spectra .
Safety And Hazards
Zukünftige Richtungen
Tetraphenylcyclopentadienone is a precursor to graphene-like molecules, such as coronene . It has been used in the synthesis of novel tetraphenylene derivatives with three-dimensional topology . Its extraordinary geometric characteristics and promising chiral properties have renewed the interest of synthetic chemists to explore new synthetic strategies .
Eigenschaften
IUPAC Name |
2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPSDNOLCVGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060059 | |
| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylcyclopentadienone | |
CAS RN |
479-33-4 | |
| Record name | 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8CT23P8WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



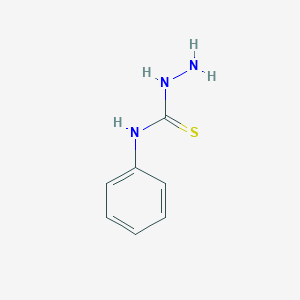

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
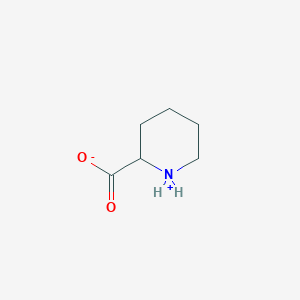
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)
